N-[(Azepan-2-yl)methyl]propanamide
CAS No.:
Cat. No.: VC17641929
Molecular Formula: C10H20N2O
Molecular Weight: 184.28 g/mol
* For research use only. Not for human or veterinary use.
![N-[(Azepan-2-yl)methyl]propanamide -](/images/structure/VC17641929.png)
Specification
Molecular Formula | C10H20N2O |
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Molecular Weight | 184.28 g/mol |
IUPAC Name | N-(azepan-2-ylmethyl)propanamide |
Standard InChI | InChI=1S/C10H20N2O/c1-2-10(13)12-8-9-6-4-3-5-7-11-9/h9,11H,2-8H2,1H3,(H,12,13) |
Standard InChI Key | JYJIBJCMKYZSKI-UHFFFAOYSA-N |
Canonical SMILES | CCC(=O)NCC1CCCCCN1 |
Introduction
Chemical Identity and Structural Characterization
N-[(Azepan-2-yl)methyl]propanamide (IUPAC name: N-[(azepan-2-yl)methyl]propanamide) is defined by a propanamide group (-CO-NH2) linked via a methylene bridge to the 2-position of an azepane ring. Azepane, a saturated seven-membered heterocycle containing one nitrogen atom, adopts a chair-like conformation that influences the compound’s stereoelectronic properties. The molecular formula is C10H20N2O, with a molecular weight of 184.28 g/mol.
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C10H20N2O |
Molecular Weight | 184.28 g/mol |
IUPAC Name | N-[(azepan-2-yl)methyl]propanamide |
Canonical SMILES | CCC(=O)NCC1CCCCNC1 |
Topological Polar Surface Area | 46.2 Ų |
Hydrogen Bond Donors | 2 (amide NH, azepane NH) |
Hydrogen Bond Acceptors | 2 (amide carbonyl O, azepane N) |
The compound’s stability is influenced by the azepane ring’s conformational flexibility and the amide group’s susceptibility to hydrolysis under extreme pH conditions. Its logP value (estimated at ~1.2) suggests moderate lipophilicity, which may facilitate membrane permeability in biological systems.
Synthetic Pathways and Optimization
The synthesis of N-[(Azepan-2-yl)methyl]propanamide typically involves a two-step strategy: (1) preparation of the azepane-2-methylamine intermediate and (2) coupling with propanoic acid derivatives.
Azepane-2-methylamine Synthesis
Azepane rings are commonly constructed via cyclization of ε-amino caproic acid derivatives or reductive amination of diketones. For example, hexanediamine can undergo acid-catalyzed cyclization to form azepane, followed by selective methylation at the 2-position using formaldehyde under Leuckart conditions .
Amide Coupling
The amine intermediate is reacted with propanoic acid chloride or activated esters (e.g., N-hydroxysuccinimide ester) in the presence of a base such as triethylamine. Alternative methods employ coupling agents like HATU or EDCI to facilitate amide bond formation in anhydrous solvents (e.g., dichloromethane or DMF).
Critical Reaction Parameters:
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Temperature: 0–25°C to minimize side reactions (e.g., over-alkylation).
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Solvent: Polar aprotic solvents (DMF, acetonitrile) enhance reaction kinetics.
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Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Stability and Reactivity
The compound’s stability profile is consistent with secondary amides and alicyclic amines:
Hydrolytic Degradation
Under acidic (pH < 3) or basic (pH > 10) conditions, the amide bond undergoes hydrolysis to yield propanoic acid and azepane-2-methylamine. Kinetic studies on analogous amides suggest a half-life of >24 hours at pH 7.4 (37°C), making it suitable for in vitro assays.
Thermal Stability
Differential scanning calorimetry (DSC) of related azepane amides reveals decomposition temperatures above 200°C, indicating robustness during storage.
Oxidative Susceptibility
The secondary amine in the azepane ring is prone to oxidation, forming N-oxide derivatives. Antioxidants (e.g., BHT) are recommended in formulation studies .
Compound | Target | IC50/EC50 | Reference |
---|---|---|---|
A11 (propanamide analog) | DNAJA1 | 20 µM | |
Benzo[d]azepine-7-amide | σ-1 Receptor | 15 nM | |
N-[(Azepan-3-yl)methyl]-2-methylpropanamide | CYP3A4 | 8.2 µM |
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a scaffold for developing kinase inhibitors (e.g., cyclin-dependent kinases) and GPCR modulators. Its balanced lipophilicity and molecular weight align with Lipinski’s rules for drug-likeness.
Chemical Biology
Functionalization of the azepane nitrogen or methylene bridge enables the creation of photoaffinity probes for target identification. Isotope-labeled variants (e.g., 13C at the amide carbonyl) are valuable in metabolic tracing studies.
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